molecular formula C12H8ClNO3 B041248 4-Chloro-2-nitro-1-phenoxybenzene CAS No. 91-39-4

4-Chloro-2-nitro-1-phenoxybenzene

Cat. No. B041248
CAS RN: 91-39-4
M. Wt: 249.65 g/mol
InChI Key: OJESLZHZRVDKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions between chloro-nitrobenzenes and phenols in the presence of catalysts or specific conditions. For instance, 2,4-Dinitro-1-phenoxybenzene was synthesized through the reaction of 1-chloro-2,4-dinitrobenzene and phenol in the presence of potassium carbonate, demonstrating a method that could potentially be adapted for 4-Chloro-2-nitro-1-phenoxybenzene (Du et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,4-Dinitro-1-phenoxybenzene, reveals significant insights into the arrangement of atoms within the molecule. The nitro-substituted benzene ring and the phenoxybenzene unit exhibit an orthogonal relationship, suggesting a rigid and defined structure that influences the compound's chemical behavior (Du et al., 2010).

Chemical Reactions and Properties

4-Chloro-2-nitro-1-phenoxybenzene's reactivity can be inferred from studies on similar compounds. For example, the catalytic activities and structure-activity relationships of substituted chloro-nitrobenzenes have been explored, providing insights into how modifications in the molecular structure can affect reactivity and potential applications in synthesis and industrial processes (Van der Aar et al., 1997).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, of chloro-nitrobenzenes and related compounds, are crucial for understanding their behavior in different environments and applications. Studies on compounds like 1-Chloro-2-nitrobenzene provide valuable data on these aspects, including insights into intermolecular interactions and structural disorder, which are relevant for 4-Chloro-2-nitro-1-phenoxybenzene (Mossakowska & Wójcik, 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and radicals, play a significant role in determining the compound's applications in organic synthesis and industrial chemistry. The behavior of 4-Chloro-2-nitro-1-phenoxybenzene in various chemical reactions can be predicted based on studies of similar substances, which explore the effects of substituents on reactivity and the mechanisms of reaction processes (Van der Aar et al., 1997).

Scientific Research Applications

  • Chemical Synthesis : The ability to synthesize complex organic compounds is another key application. For instance, the synthesis of novel compounds like 2- (2-chloro-4-nitrobenzeneazo)-6-isopropylpnenol showcases its use in creating new chemical entities with unique properties (Zhang Li, 2000).

  • Detection and Sensing : The compound has been used in enhancing the sensitivity of detecting other chemicals. One study demonstrated its application in increasing the sensitivity of 4-chlorophenol detection using a carbon nanotube-modified glassy carbon electrode (Chatuporn Phanthong & M. Somasundrum, 2008).

  • Environmental Remediation : The compound is significant in environmental science, particularly in bioremediation. For example, Pseudomonas acidovorans XII was found to effectively degrade 1-chloro-4-nitrobenzene, a related compound, under anaerobic conditions (M. Shah, 2014).

  • Photocatalytic Degradation : Research has also focused on the photocatalytic degradation of similar compounds, like 4-chloronitrobenzene, in various gas atmospheres, which is crucial for understanding its environmental impact and degradation pathways (Miaomiao Ye et al., 2011).

Future Directions

The future directions for “4-Chloro-2-nitro-1-phenoxybenzene” are not specified in the sources I found. This compound could potentially be used in further chemical research and synthesis .

properties

IUPAC Name

4-chloro-2-nitro-1-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJESLZHZRVDKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitro-1-phenoxybenzene

Synthesis routes and methods I

Procedure details

To a solution of DMF (50 mL) was added 1-bromo-2-nitro-4-chloro-benzene (5.0 g, 21.1 mmol), phenol (1.9 g, 21.1 mmol), and Na2CO3 (2.3 g, 21.1 mmol). The solution was heated to 85° C. and stirred overnight. The reaction was poured into water and extracted with EtOAc. Washed with water and dried over Na2SO4, filtered and concentrated under vacuum giving a yellow oil that was purified by silica gel column chromatography eluting with Hexanes:Ethyl Acetate (90:10) to give 4-chloro-2-nitro-1-phenoxy-benzene (3.8 g, 74%). 4-Chloro-2-nitro-1-phenoxy-benzene (13 g, 52.1 mmol) was reacted with SnCl2 (49.3 g, 260 mmol) following the procedure from Example 7f giving 5-chloro-2-phenoxy-phenylamine as a white solid 9.0 g, 79%).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of phenol (36.6 g, 0.39 mol) in DMF (250 mL) was added sodium hydride (10 g, 0.42 mol) in portions. To the resulting solution was added a solution of 2,5-dichloronitrobenzene (68 g, 0.35 mol) in DMF (500 mL), and the mixture was stirred for 16 hours. The solvent was removed under reduced pressure, and the residue was takene up in EtOAc (400 mL) and extracted with brine (saturated, 400 mL). The product was distilled to yield a yellow liquid (84.2 g, 95%), which had a boiling point of 245°-265° C./1.5 mmHg. This material was employed in Example 9 without further purification.
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-nitro-1-phenoxybenzene
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-nitro-1-phenoxybenzene
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-nitro-1-phenoxybenzene
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-nitro-1-phenoxybenzene
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-nitro-1-phenoxybenzene
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-nitro-1-phenoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.